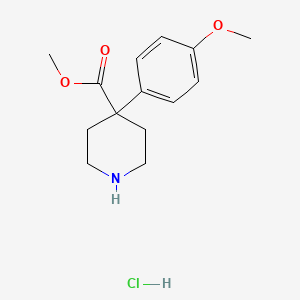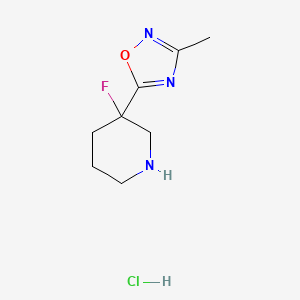
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, also known as ITOP, is a heterocyclic compound with a wide range of biological activities. It is a biologically active compound that has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. ITOP has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-viral activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders.
Aplicaciones Científicas De Investigación
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-viral activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been studied for its potential use in the treatment of HIV, malaria, and other infectious diseases. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is not completely understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of COX-2 by 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione leads to the reduction of pro-inflammatory mediators, which in turn leads to the reduction of inflammation. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-oxidant and anti-cancer activities, which are believed to be due to its ability to scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess a wide range of biochemical and physiological effects. In animal studies, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. It has also been found to possess cardioprotective and neuroprotective effects. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-diabetic and anti-obesity effects. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-viral activities, which are believed to be due to its ability to inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione in laboratory experiments. For example, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is water-soluble and can be easily degraded by enzymes. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is toxic at high concentrations and can cause adverse effects in laboratory animals.
Direcciones Futuras
The potential future directions for 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione include its use in the treatment of HIV, malaria, and other infectious diseases. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of cardiovascular disease, diabetes, and obesity. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the development of new drugs and therapies for the treatment of various diseases and disorders.
Métodos De Síntesis
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can be synthesized by several methods, including microwave-assisted synthesis, solvent-free synthesis, and electrochemical synthesis. In the microwave-assisted synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by reacting piperidine-2,6-dione with 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole. In the solvent-free synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by reacting piperidine-2,6-dione with 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole in anhydrous condition. In the electrochemical synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by electrochemically oxidizing the piperidine-2,6-dione in the presence of 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole.
Propiedades
IUPAC Name |
3-(7-isothiocyanato-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12-5-4-11(13(19)16-12)17-6-9-8(14(17)20)2-1-3-10(9)15-7-21/h1-3,11H,4-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUXQLGKNSUFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)


![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)




![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)

![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)